molecular formula C19H18N2OS B1671949 N-(4-mesitylthiazol-2-yl)benzamide CAS No. 1001753-24-7

N-(4-mesitylthiazol-2-yl)benzamide

Cat. No. B1671949
M. Wt: 322.4 g/mol
InChI Key: WCZLNJTXHZPHLM-UHFFFAOYSA-N
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Description

“N-(4-mesitylthiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H18N2OS . It is also known by the synonym INH6 . The compound has a molecular weight of 322.4 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(4-mesitylthiazol-2-yl)benzamide” includes a thiazole ring attached to a benzamide group . The InChI key for this compound is WCZLNJTXHZPHLM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-(4-mesitylthiazol-2-yl)benzamide” has a molecular weight of 322.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 322.11398438 g/mol .

Scientific Research Applications

Anticonvulsant and Neuroprotective Properties

Research on related 1,3-benzothiazol-2-yl benzamides has revealed their potential as anticonvulsants, showing activity in MES and scPTZ screens. These compounds also demonstrated a decrease in immobility time, indicating potential neuroprotective properties. Notably, they did not exhibit neurotoxicity or liver toxicity, suggesting a favorable safety profile (Rana et al., 2008).

Antimicrobial and Antifungal Agents

Thiazole derivatives, such as those similar to N-(4-mesitylthiazol-2-yl)benzamide, have been synthesized and shown to possess significant antimicrobial properties. These include activity against various bacterial strains, especially Gram-positive bacteria, and antifungal activity against strains like Candida (Bikobo et al., 2017).

Anticancer Potential

Compounds related to N-(4-mesitylthiazol-2-yl)benzamide have been explored for their anticancer activity. Some derivatives have shown efficacy against multiple cancer cell lines, including breast, lung, and ovarian cancer, presenting them as promising candidates for further anticancer drug development (Ravinaik et al., 2021).

Anti-inflammatory Applications

Certain thiazole and thiazoline derivatives have demonstrated anti-inflammatory activity. Specific compounds in this category have shown potential across a range of concentrations, with one exhibiting no adverse effect on myocardial function, highlighting their therapeutic promise for inflammatory conditions (Lynch et al., 2006).

properties

IUPAC Name

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZLNJTXHZPHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-mesitylthiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YSE Lee, SH Chuang, LYL Huang, CL Lai… - Journal of medicinal …, 2014 - ACS Publications
A series of 4-aryl-N-arylcarbonyl-2-aminothiazoles of scaffold 4 was designed and synthesized as Hec1/Nek2 inhibitors. Structural optimization of 4 led to compound 32 bearing C-4′ 4-…
Number of citations: 38 pubs.acs.org

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